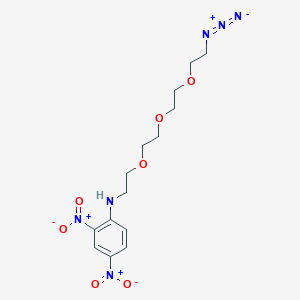

DNP-PEG3-azide

概要

説明

DNP-PEG3-azide is a compound that serves as a polyethylene glycol (PEG) linker containing dinitrophenyl (DNP) and azide moieties. The DNP group is involved in biological applications, such as participating in ion transport across membranes, while the azide group can react with alkynes, dibenzocyclooctyne (DBCO), and bicyclononyne (BCN) in copper-catalyzed Click Chemistry reactions . The hydrophilic PEG spacer increases the water solubility of the compound in aqueous media .

作用機序

Target of Action

DNP-PEG3-azide is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that can degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The primary targets of this compound are proteins that can be selectively degraded by this system .

Mode of Action

this compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow this compound to bind to its target proteins and lead to their degradation .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. By binding to target proteins, this compound can lead to their ubiquitination and subsequent degradation by the proteasome .

Pharmacokinetics

The hydrophilic peg spacer in this compound increases the water solubility of the compound in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes that depend on these proteins, potentially providing a mechanism for therapeutic intervention in diseases where these proteins play a role.

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of copper ions, which are required for the CuAAc reaction

生化学分析

Biochemical Properties

DNP-PEG3-azide interacts with various biomolecules in its role in biochemical reactions. The DNP moiety is involved in ion transport across membranes . This suggests that this compound may interact with ion channels, transporters, and other proteins involved in maintaining ion homeostasis within cells. The azide moiety of this compound can react with alkynes, DBCO, and BCN in copper-catalyzed Click Chemistry reactions . This indicates that this compound can form covalent bonds with these groups, which are often found in various enzymes and proteins.

Cellular Effects

Given the known properties of DNP and azide groups, it is plausible that this compound could influence cell function by altering ion transport and participating in Click Chemistry reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with other molecules through its DNP and azide moieties. DNP is known to participate in ion transport across membranes . The azide group can react with alkynes, DBCO, and BCN in copper-catalyzed Click Chemistry reactions . These reactions could lead to changes in the activity of enzymes or other proteins, potentially influencing gene expression and other cellular processes.

Metabolic Pathways

Given the known properties of DNP and azide groups, it is possible that this compound could interact with enzymes or cofactors involved in ion transport and Click Chemistry reactions .

準備方法

Synthetic Routes and Reaction Conditions

DNP-PEG3-azide is synthesized through a series of chemical reactions involving the attachment of DNP and azide groups to a PEG backbone. The azide group is introduced via a nucleophilic substitution reaction, where a halogenated PEG precursor reacts with sodium azide under mild conditions . The DNP group is typically introduced through a coupling reaction with a suitable DNP derivative.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product. The compound is then dried and stored under controlled conditions to maintain its stability .

化学反応の分析

Types of Reactions

DNP-PEG3-azide undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs between the azide group and strained alkynes such as DBCO or BCN without the need for a catalyst

Common Reagents and Conditions

CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent such as sodium ascorbate, in an aqueous or organic solvent

SPAAC: Does not require a catalyst and can be performed in aqueous or organic solvents

Major Products

科学的研究の応用

Bioconjugation and Click Chemistry

Overview : DNP-PEG3-azide is primarily used in bioconjugation processes due to its azide group, which can react with alkyne-containing molecules through copper-catalyzed click chemistry. This reaction forms stable triazole linkages, making it a valuable tool for attaching various biomolecules.

Applications :

- Protein Labeling : The azide functionality allows for the selective labeling of proteins and peptides, facilitating studies in protein interactions and dynamics.

- Drug Conjugates : It can be conjugated with therapeutic agents to enhance their solubility and bioavailability.

Case Study : In a study involving the synthesis of targeted drug delivery systems, this compound was used to create conjugates with anticancer drugs. The resulting compounds showed improved cellular uptake and efficacy in cancer cell lines compared to non-conjugated drugs .

Drug Delivery Systems

Overview : The hydrophilic nature of the PEG spacer enhances the solubility of this compound in aqueous environments, making it suitable for drug delivery applications.

Applications :

- Targeted Delivery : By attaching targeting ligands to this compound, researchers can direct drugs specifically to diseased tissues, such as tumors.

- Controlled Release : The stability of the azide bond allows for controlled release mechanisms in therapeutic applications.

Case Study : A research project demonstrated that this compound could be used to deliver chemotherapeutic agents selectively to cancer cells. The study found that the conjugated drugs exhibited significantly enhanced therapeutic effects while minimizing side effects on healthy tissues .

Nanotechnology

Overview : this compound plays a crucial role in the development of nanomaterials for biomedical applications.

Applications :

- Surface Modification : The compound can modify the surfaces of nanoparticles (e.g., gold or silica) to improve their biocompatibility and functionality.

- Nanocarriers for Gene Delivery : It is employed in constructing nanocarriers that can deliver genetic material into cells efficiently.

Case Study : In a study focusing on the use of gold nanoparticles for imaging applications, this compound was utilized to functionalize the nanoparticles. This modification enhanced their stability and targeting capabilities, leading to improved imaging contrast in vivo .

Cell Culture Applications

Overview : this compound is also applicable in cell culture settings where precise control over cellular environments is required.

Applications :

- Cellular Labeling : It enables the labeling of specific cell types for tracking and analysis.

- Functional Coatings : Used to create functionalized surfaces that promote cell adhesion and growth.

類似化合物との比較

Similar Compounds

DNP-PEG4-azide: Similar to DNP-PEG3-azide but with a longer PEG spacer, providing increased flexibility and solubility

DNP-PEG2-azide: Similar to this compound but with a shorter PEG spacer, resulting in reduced solubility

Uniqueness

This compound is unique due to its balanced PEG spacer length, which provides an optimal combination of solubility and flexibility. This makes it particularly useful in applications requiring efficient bioorthogonal reactions and membrane interactions .

生物活性

DNP-PEG3-azide is a compound that has garnered attention in the field of targeted drug delivery and therapeutic applications due to its unique structural features and biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Dinitrophenyl (DNP) Group : A moiety often used for labeling and targeting due to its ability to form stable conjugates with proteins.

- PEG3 Linker : A polyethylene glycol (PEG) chain that enhances solubility and stability while providing flexibility for conjugation.

- Azide Group : A reactive functional group that facilitates click chemistry for further modifications or conjugation with other biomolecules.

Technical Data

| Property | Value |

|---|---|

| Molecular Weight | 1644.83 g/mol |

| Chemical Formula | C₇₀H₁₂₅N₁₃O₃₁ |

| Purity | ≥90% (HPLC) |

| CAS Number | 2925590-71-0 |

| Storage Conditions | Store at -20°C |

This compound functions primarily as a ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed in hepatocytes. Upon binding to ASGPR, this compound facilitates internalization through receptor-mediated endocytosis. This mechanism allows for targeted delivery of therapeutic agents, such as RNA or CRISPR/Cas9 complexes, specifically to liver cells.

Applications in Research

- Targeted Drug Delivery : The ability of this compound to target ASGPR makes it a valuable tool in developing targeted therapies for liver diseases. By conjugating therapeutic agents to this compound, researchers can enhance the specificity and efficacy of treatments.

- Lysosomal Targeting : this compound can be utilized in the design of lysosomal targeting chimeras (LYTACs), which aim to improve the delivery and efficacy of drugs intended for lysosomal uptake.

- Imaging Applications : The azide group allows for labeling with fluorescent dyes, facilitating tissue imaging studies to track the distribution and localization of conjugated compounds within biological systems.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

- Study on Hepatocyte Targeting :

- Therapeutic Delivery :

- Lysosomal Targeting Efficacy :

特性

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O7/c15-18-17-4-6-26-8-10-27-9-7-25-5-3-16-13-2-1-12(19(21)22)11-14(13)20(23)24/h1-2,11,16H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAOTUUAWJBUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。